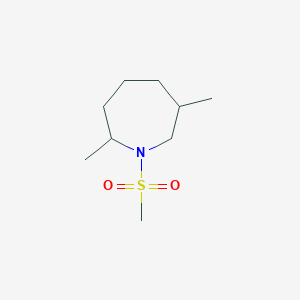

2,6-Dimethyl-1-methylsulfonylazepane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-1-methylsulfonylazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2S/c1-8-5-4-6-9(2)10(7-8)13(3,11)12/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKWKEAHPUKGAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N(C1)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2,6 Dimethyl 1 Methylsulfonylazepane

Retrosynthetic Analysis and Key Disconnections for the Azepane Ring System

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, readily available starting materials. wikipedia.orgnih.gov For the 2,6-dimethylazepane (B1423263) core, several logical disconnections can be proposed to guide the design of a synthetic route.

The most intuitive disconnections are the two carbon-nitrogen (C-N) bonds of the azepane ring.

C-N Bond Disconnection: A simultaneous disconnection of both C-N bonds (an approach labeled a ) leads to a linear C8 precursor with reactive functional groups at both ends, such as a 1,7-dihalo-octane and a primary amine source for the nitrogen atom. A more practical approach involves sequential or single C-N bond disconnections. Disconnecting one C-N bond (approach b ) points towards an intramolecular cyclization of a linear amino-halide, amino-epoxide, or amino-aldehyde/ketone precursor. This is one of the most common strategies for forming heterocyclic rings.

C-C Bond Disconnection: Alternatively, disconnections of carbon-carbon bonds within the acyclic chain of a precursor can be considered. An effective strategy is the disconnection of the C2-C3 and C6-C7 bonds (approach c ), which suggests a ring-closing metathesis (RCM) reaction of a precursor containing two terminal alkenes. wikipedia.org Another C-C bond-forming strategy involves cycloaddition reactions, such as a [4+3] annulation, where the seven-membered ring is formed in a single step from two smaller components. nih.gov Ring expansion strategies (approach d ) provide another pathway, starting from a more readily available six-membered ring, such as a substituted piperidine (B6355638) or cyclohexanone (B45756), which is then expanded to the azepane framework. manchester.ac.ukrsc.org

The final step in the synthesis of the title compound, the addition of the methylsulfonyl group, is a simple functional group transformation. This involves the reaction of the synthesized 2,6-dimethylazepane with methanesulfonyl chloride in the presence of a suitable base.

Classical Ring-Closure Methodologies for Azepane Scaffolds

Numerous classical methods have been developed for the construction of the azepane ring system, which can be broadly categorized into intermolecular and intramolecular approaches.

While less common for forming simple monocyclic rings compared to intramolecular methods, several powerful intermolecular strategies exist. One notable example is the gold-catalyzed [4+3] cycloaddition. nih.gov In this approach, a gold-stabilized vinylcarbenoid intermediate reacts with a diene, such as an α,β-unsaturated imine, to construct the seven-membered azepine ring in a convergent manner. nih.gov Another modern approach involves the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines, which provides access to highly functionalized azepine derivatives. nih.gov These methods are valued for their ability to rapidly build molecular complexity.

Intramolecular cyclization is the most prevalent strategy for synthesizing azepane scaffolds due to its efficiency and the relative ease of preparing the required linear precursors.

Reductive Amination: Intramolecular reductive amination involves the cyclization of a linear precursor containing an amine at one end and a ketone or aldehyde at the other. masterorganicchemistry.com The initial formation of a cyclic iminium ion is followed by in-situ reduction using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the saturated azepane ring. masterorganicchemistry.comrsc.org This method is robust and tolerates a wide range of functional groups.

Ring-Closing Metathesis (RCM): RCM has emerged as a premier method for constructing unsaturated rings of various sizes, including azepanes. wikipedia.orgorganic-chemistry.org The reaction utilizes a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to cyclize a linear α,ω-diene. organic-chemistry.orgrsc.org The driving force for the reaction is the formation of a stable cyclic alkene and the release of volatile ethylene (B1197577). wikipedia.org The resulting unsaturated azepine can then be hydrogenated to afford the final azepane.

Ring Expansion Reactions: These methods transform a smaller, more accessible ring into the seven-membered azepane system. The Schmidt reaction, for instance, involves the acid-catalyzed reaction of a cyclohexanone derivative with hydrazoic acid (HN₃) to yield a seven-membered lactam (an azepan-2-one), which can be subsequently reduced to the azepane. wikipedia.orgorganic-chemistry.orglibretexts.org Similarly, the Beckmann rearrangement of a cyclohexanone oxime can produce the same lactam intermediate. More recent developments include the photochemical dearomative ring expansion of substituted nitroarenes, providing a novel two-step entry into complex azepanes from simple aromatic precursors. manchester.ac.uknih.govmanchester.ac.uk

| Method | Precursor Type | Key Reagents/Catalyst | Advantages | Limitations |

| Intramolecular Reductive Amination | Amino-ketone / Amino-aldehyde | NaBH₃CN, NaBH(OAc)₃ | High functional group tolerance; single-pot operation. youtube.com | Requires synthesis of a bifunctional linear precursor. |

| Ring-Closing Metathesis (RCM) | N-protected α,ω-diene | Grubbs or Hoveyda-Grubbs Catalysts (Ru-based) | Excellent for medium to large rings; high yields. organic-chemistry.orgrsc.org | Requires a hydrogenation step; catalyst can be expensive. |

| Schmidt Ring Expansion | Substituted Cyclohexanone | Hydrazoic Acid (HN₃), H₂SO₄ | Utilizes simple starting materials. jk-sci.com | Use of toxic and explosive hydrazoic acid; harsh acidic conditions. jk-sci.com |

| Dearomative Ring Expansion | Substituted Nitroarene | P(Oi-Pr)₃, Blue Light (427 nm) | Rapid access to complex azepanes; mild conditions. manchester.ac.ukmanchester.ac.uk | Requires photochemical setup; substrate scope may be limited. |

Stereoselective Synthesis of 2,6-Dimethyl-1-methylsulfonylazepane

Controlling the stereochemistry at the C2 and C6 positions is crucial for producing a single stereoisomer of 2,6-dimethylazepane. This is typically achieved using either chiral auxiliaries to direct the formation of stereocenters or by employing asymmetric catalysis.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter(s) are set, the auxiliary is removed.

For the synthesis of 2,6-dimethylazepane, a chiral auxiliary could be appended to a linear precursor to direct a diastereoselective reaction, such as an alkylation or aldol (B89426) reaction, to install the two methyl groups with the desired relative and absolute stereochemistry. Common auxiliaries include Evans' oxazolidinones and Meyers' chiral formamidines. wikipedia.orgsci-hub.se For example, an N-acyl oxazolidinone could undergo sequential diastereoselective α-alkylations to build the carbon backbone before the auxiliary is cleaved and the resulting chain is cyclized.

Another powerful strategy involves the use of tert-butanesulfinamide, developed by Ellman. yale.edu Condensation of tert-butanesulfinamide with an appropriate diketone could form a bis-sulfinylimine, which could then undergo diastereoselective reduction or addition of methyl groups to set the C2 and C6 stereocenters before cyclization and removal of the auxiliary.

| Auxiliary | Typical Application | Key Features | Removal Conditions |

| Evans' Oxazolidinones | Diastereoselective enolate alkylation, aldol reactions. wikipedia.org | Forms a rigid scaffold that effectively shields one face of the enolate. | Acidic or basic hydrolysis; reductive cleavage (e.g., LiBH₄). wikipedia.org |

| SAMP/RAMP Hydrazones | Asymmetric α-alkylation of ketones/aldehydes. | Highly reliable for creating α-chiral carbonyl compounds. | Ozonolysis or hydrolysis. wikipedia.org |

| tert-Butanesulfinamide | Asymmetric synthesis of chiral amines via imine addition/reduction. yale.edu | Versatile, robust, and both enantiomers are commercially available. | Mild acid treatment (e.g., HCl in methanol). yale.edu |

| Pseudoephedrine | Asymmetric α-alkylation of carboxylic acid derivatives. wikipedia.org | Inexpensive, naturally derived; forms a crystalline intermediate that can often be purified by recrystallization. | Acidic or basic hydrolysis. wikipedia.org |

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. youtube.comyoutube.com

Catalytic Asymmetric Hydrogenation: A viable strategy involves the synthesis of an unsaturated cyclic precursor, such as a 2,6-dimethyl-2,3,4,5-tetrahydro-1H-azepine. The asymmetric hydrogenation of the C=N or C=C bond using a chiral transition metal catalyst (e.g., Rhodium or Iridium complexed with a chiral phosphine (B1218219) ligand) can then establish the two stereocenters in a single step.

Organocatalysis: The field of asymmetric organocatalysis, which uses small organic molecules as catalysts, provides powerful tools. mdpi.comyoutube.com For instance, a proline-catalyzed intramolecular aldol or Mannich reaction could be envisioned to construct a chiral cyclohexanone precursor, which could then be converted to the azepane via a ring expansion reaction, transferring the stereochemistry.

Enantioselective Cycloadditions: As an extension of the intermolecular approaches, the [4+3] annulation reaction can be rendered enantioselective. The use of a chiral Lewis acid, such as a copper triflate complexed with a chiral trisoxazoline (Tox) ligand, can catalyze the cycloaddition to produce highly substituted azepanones with excellent enantioselectivity. nih.gov

| Reaction Type | Catalyst/Ligand System | Substrate Type | Stereoselectivity |

| (4+3) Annulation | Cu(OTf)₂ / (S)-CyTox | Donor-acceptor cyclopropane (B1198618) + Azadiene | High diastereoselectivity and enantioselectivity. nih.gov |

| Cross-Metathesis / Hydrogenation | Ru-catalyst (CM), then Pd/C (Hydrogenation) | Optically active α-allyl-β-oxoester + Acrylonitrile | Yields optically active annulated azepanes with trans-configuration. chemistryviews.org |

| Asymmetric Lithiation / Addition | (-)-Sparteine / s-BuLi | N-Boc-N-(p-methoxyphenyl)allylamine | Highly diastereoselective and enantioselective conjugate addition to form azepane precursors. nih.gov |

Chemoenzymatic Synthesis Strategies for Stereochemical Control

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, offers a powerful approach for establishing stereocenters with high fidelity. For the synthesis of this compound, enzymes can be strategically employed to generate chiral precursors, which are then cyclized and functionalized using traditional organic chemistry.

A plausible chemoenzymatic route could involve the use of imine reductases (IREDs) or monoamine oxidases (MAOs) to produce enantioenriched amines that serve as key building blocks for the azepane ring. nih.govnyu.edu For instance, the asymmetric reductive amination of a diketone precursor using an IRED could yield a chiral amino ketone, setting the stereochemistry at one of the chiral centers of the future azepane ring. Subsequent chemical steps would then be required to form the seven-membered ring and introduce the second methyl group.

Another approach involves the enzymatic resolution of a racemic mixture. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic amino alcohol precursor, allowing for the separation of the two enantiomers. Each enantiomer could then be carried forward to produce the desired stereoisomer of the final azepane product.

The use of L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase has been demonstrated in the chemoenzymatic synthesis of pyrazines from L-threonine. nih.gov While applied to a different heterocyclic system, this highlights the potential of employing enzymatic cascades to generate complex precursors for heterocyclic synthesis from simple starting materials.

The following table summarizes potential chemoenzymatic strategies for introducing stereochemical control in the synthesis of 2,6-dimethylazepane precursors.

| Enzyme Class | Reaction Type | Potential Application in Synthesis |

| Imine Reductases (IREDs) | Asymmetric Reductive Amination | Stereoselective formation of a chiral amine from a prochiral imine precursor. |

| Monoamine Oxidases (MAOs) | Deracemization | Conversion of a racemic amine to a single enantiomer. |

| Lipases | Kinetic Resolution | Separation of racemic mixtures of key intermediates, such as amino alcohols. |

| Dehydrogenases/Aldolases | Cascade Reactions | Generation of functionalized precursors from simple starting materials. |

Diastereoselective Control in Ring Formation and Functionalization

Achieving diastereoselective control during the formation and functionalization of the azepane ring is crucial for obtaining the desired cis or trans relationship between the two methyl groups at the C2 and C6 positions. Several strategies can be employed to influence the stereochemical outcome of the cyclization and subsequent modification steps.

Ring-Closing Metathesis (RCM) is a powerful tool for the formation of seven-membered rings. The diastereoselectivity of RCM can be influenced by the stereochemistry of the starting diene precursor and the choice of catalyst. By synthesizing a diene with the desired relative stereochemistry in the acyclic chain, it is possible to translate this stereocontrol to the cyclic product.

Ring expansion reactions offer another avenue for constructing the azepane skeleton with stereocontrol. For example, a palladium-catalyzed two-carbon ring expansion of a suitably substituted 2-alkenyl piperidine could yield a 2,6-disubstituted azepane. northumbria.ac.uk The stereochemistry of the starting piperidine would be expected to influence the diastereoselectivity of the ring expansion process.

Furthermore, substrate-controlled reactions can be utilized to direct the stereochemical outcome. For instance, in the synthesis of 2,6-disubstituted piperidines, the C-2/C-6-cis stereochemistry has been established via triacetoxyborohydride iminium ion reduction, while the trans relationship was set using triethylsilane/TFA acyliminium ion reduction. researchgate.net Similar strategies could be adapted for the synthesis of 2,6-dimethylazepane.

The table below outlines various methods for achieving diastereoselective control in the synthesis of 2,6-disubstituted azepanes.

| Method | Approach | Key Factors Influencing Diastereoselectivity |

| Ring-Closing Metathesis | Cyclization of a diene | Stereochemistry of the acyclic precursor, choice of Grubbs catalyst. |

| Ring Expansion | Expansion of a smaller ring | Stereochemistry of the starting cyclic precursor (e.g., piperidine), reaction conditions. northumbria.ac.uk |

| Reductive Amination | Cyclization of a linear amino-dicarbonyl | Choice of reducing agent, substrate conformation. researchgate.net |

| Aza-Piancatelli Rearrangement | Rearrangement of a furfuryl alcohol | Lewis acid catalyst, substrate structure. nih.gov |

Regioselective Functionalization of the Azepane Ring System

While the primary focus is on the 2,6-dimethyl substitution pattern, the regioselective functionalization of other positions on the azepane ring can be important for creating analogues or for further synthetic transformations. The inherent flexibility of the seven-membered ring can make regioselective reactions challenging.

C-H functionalization represents a modern and efficient approach to introduce new substituents onto a pre-existing heterocyclic core. nih.govnih.gov While challenging on a saturated carbocycle, directed C-H activation strategies could potentially be employed. For instance, a directing group attached to the nitrogen could guide a transition metal catalyst to a specific C-H bond on the azepane ring, allowing for its selective functionalization.

Alternatively, the synthesis could be designed to incorporate a functional group at a specific position from the outset. For example, a recent strategy for preparing polysubstituted azepanes involves the photochemical dearomative ring expansion of nitroarenes. nih.govmanchester.ac.ukmanchester.ac.uk This method allows the substitution pattern of the starting nitroarene to be translated to the resulting azepane, providing a route to a variety of regiochemically defined products.

The regioselective opening of a bicyclic intermediate, such as an aziridinium (B1262131) ion, can also be a powerful strategy for introducing functionality at specific positions. nih.gov

The following table summarizes potential strategies for the regioselective functionalization of the azepane ring.

| Strategy | Description | Potential Application |

| Directed C-H Activation | Use of a directing group to guide a catalyst to a specific C-H bond. | Introduction of substituents at positions other than C2 and C6. |

| Ring Expansion of Substituted Precursors | The substitution pattern of the starting material dictates the regiochemistry of the product. | Synthesis of azepanes with various substitution patterns. nih.govmanchester.ac.ukmanchester.ac.uk |

| Bicyclic Intermediate Opening | Nucleophilic opening of a strained bicyclic system. | Introduction of functional groups at specific positions with stereocontrol. |

Protecting Group Strategies for the 1-Methylsulfonylazepane Nitrogen Atom

The methylsulfonyl group on the nitrogen atom of this compound serves to modulate the basicity and nucleophilicity of the nitrogen. nih.govyoutube.com In some synthetic routes, it may be necessary to introduce this group at a late stage or to use a different sulfonyl group as a protecting group that can be removed under specific conditions.

The methanesulfonyl (Ms) group is generally stable to a wide range of reaction conditions. It can be introduced by reacting the corresponding amine with methanesulfonyl chloride in the presence of a base. nih.gov However, the removal of a methylsulfonyl group from a secondary amine can be challenging, often requiring harsh conditions.

For synthetic flexibility, other sulfonyl protecting groups that are more readily cleaved can be employed. The p-toluenesulfonyl (Ts) group is another common choice, though its removal also often requires strong reducing agents or harsh acidic conditions. nih.gov More labile sulfonyl groups include the nitrobenzenesulfonyl (Ns) group, which can be cleaved under mild conditions using a thiol and a base, and the 2-(trimethylsilyl)ethanesulfonyl (SES) group, which can be removed with fluoride (B91410) sources. youtube.comscispace.com

| Sulfonyl Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| Methanesulfonyl | Ms | Methanesulfonyl chloride | Harsh (e.g., strong acid, dissolving metal reduction) |

| p-Toluenesulfonyl | Ts | p-Toluenesulfonyl chloride | Harsh (e.g., strong acid, dissolving metal reduction) nih.gov |

| Nitrobenzenesulfonyl | Ns | Nitrobenzenesulfonyl chloride | Mild (e.g., thiol and base) scispace.com |

| 2-(Trimethylsilyl)ethanesulfonyl | SES | 2-(Trimethylsilyl)ethanesulfonyl chloride | Mild (e.g., fluoride source) youtube.com |

Novel Synthetic Routes and Methodological Advancements for Azepanes

The field of organic synthesis is constantly evolving, with new methodologies that offer improved efficiency, safety, and sustainability. These advancements can be applied to the synthesis of complex molecules like this compound.

Flow Chemistry Applications in Azepane Synthesis

Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for chemical synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and scale-up. nih.govyoutube.com

Multistep flow syntheses, where the output of one reactor is directly fed into the next, can streamline the production of complex molecules. researchgate.net A telescoped flow synthesis of this compound could involve the formation of a key intermediate, followed by cyclization and functionalization in a continuous sequence, minimizing the need for isolation and purification of intermediates.

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. manchester.ac.ukelsevier.com These principles can be applied to the synthesis of this compound to make the process more environmentally benign.

Key green chemistry principles applicable to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Ring expansion and cycloaddition reactions can be highly atom-economical.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical CO2. nih.gov Solvent-free reactions, where possible, are an even better option.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. This reduces waste and can lead to more efficient reactions. The use of biocatalysts (enzymes) as discussed in section 2.3.3 is a prime example of green catalysis.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can often reduce reaction times and energy input compared to conventional heating. manchester.ac.uk

By incorporating these principles into the synthetic design, the environmental impact of producing this compound can be significantly reduced.

Photochemical and Electrochemical Approaches for Azepane Ring Construction

The construction of the azepane ring, a seven-membered heterocycle, can be achieved through innovative photochemical and electrochemical methods. These strategies offer alternatives to traditional thermal reactions, often providing unique reactivity and milder reaction conditions.

Photochemical Strategies:

Photochemical reactions utilize light energy to promote chemical transformations. One notable photochemical approach for synthesizing azepane derivatives involves the ring expansion of smaller nitrogen-containing rings. For instance, research has shown that N-vinylpyrrolidinones can undergo a photochemical rearrangement to yield azepin-4-ones. researchgate.net This transformation, proceeding through a formal [5+2] cycloaddition, allows for the conversion of readily available pyrrolidinones and aldehydes into densely functionalized azepane precursors in a two-step process. researchgate.net The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) using mercury arc lamps that emit at 254 nm. researchgate.net

Another significant photochemical strategy is the dearomative ring expansion of nitroarenes. wikipedia.orgmasterorganicchemistry.com This method involves the conversion of a nitro group into a singlet nitrene upon irradiation with blue light. wikipedia.org The highly reactive nitrene intermediate then inserts into the aromatic ring, expanding the six-membered benzene (B151609) framework into a seven-membered 3H-azepine system. wikipedia.orgacs.orgresearchgate.net Subsequent hydrogenation of the azepine derivative affords the saturated azepane ring. wikipedia.orgacs.orgresearchgate.net This two-step process is advantageous as it starts from simple nitroarenes and proceeds at room temperature. wikipedia.org

Electrochemical Strategies:

Electrochemical methods employ an electric current to drive chemical reactions, offering a green and often catalyst-free alternative. While specific electrochemical syntheses of this compound are not widely reported, the electrochemical sulfonylation of amines represents a relevant transformation. An efficient electrochemical process for the sulfonylation of various primary and secondary amines with sulfonyl hydrazides has been developed. rsc.org This method operates under exogenous-oxidant-free and catalyst-free conditions in an aqueous medium, showcasing the potential for environmentally benign synthesis of sulfonamides. rsc.org The reaction is believed to proceed through a radical pathway, with tetra-n-butylammonium bromide (n-Bu4NBr) acting as both a supporting electrolyte and a redox agent to generate sulfonyl radical species. rsc.org This approach could potentially be adapted for the final step in the synthesis of this compound from 2,6-dimethylazepane.

Multi-Component Reactions for Diverse Azepane Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the structural features of all the starting materials, are highly valued for their efficiency and atom economy. organic-chemistry.orgfrontiersin.org While a specific MCR for the direct synthesis of this compound is not documented, several MCRs are known for the synthesis of functionalized azepane and other nitrogen-containing heterocyclic scaffolds.

For example, the Ugi three-component reaction (Ugi-3CR) has been utilized to synthesize lidocaine, which features a substituted amine structure. This reaction involves the combination of an isocyanide, an amine, and a carbonyl compound in a one-pot procedure. nih.gov Conceptually, a similar strategy could be envisioned for the construction of substituted azepane precursors.

More directly related to azepane synthesis, MCRs have been employed to generate complex heterocyclic systems that can serve as precursors to azepanes. For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, has been adapted to produce various substituted 1,4-dihydropyridines, which can be structurally elaborated. frontiersin.org While not directly yielding an azepane, these MCRs highlight the potential for developing novel one-pot syntheses for complex cyclic amines. The development of a specific MCR for 2,6-disubstituted azepanes would likely involve the careful design of starting materials that can undergo a cascade of reactions to form the seven-membered ring with the desired substitution pattern.

Synthesis of Stereoisomers and Enantiopure Forms of this compound

The presence of two stereocenters at the C2 and C6 positions of this compound means that it can exist as multiple stereoisomers (cis and trans diastereomers, each as a pair of enantiomers). The synthesis and separation of these individual stereoisomers are crucial for understanding their specific properties.

Chromatographic Separation Techniques for Stereoisomers in Research Scale

High-performance liquid chromatography (HPLC) is a powerful technique for the separation of stereoisomers. For the separation of enantiomers, chiral stationary phases (CSPs) are commonly employed. chiralpedia.comcsfarmacie.cz The principle of chiral HPLC relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP, leading to different retention times. chiralpedia.comyoutube.com

For a compound like 2,6-dimethylazepane, the precursor to the title compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, would be suitable candidates for enantiomeric resolution. nih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. youtube.com

Alternatively, the diastereomers (cis and trans) of 2,6-dimethylazepane can be separated using standard achiral chromatography, such as gas chromatography (GC) or normal-phase HPLC, due to their different physical properties. The separation of diastereomeric amides, for instance, has been successfully achieved using HPLC on silica (B1680970) gel. nih.gov

Table 1: Potential Chromatographic Separation Strategies for 2,6-Dimethylazepane Stereoisomers

| Stereoisomer Type | Separation Technique | Stationary Phase | Eluent System (Example) |

| Enantiomers (of cis or trans) | Chiral HPLC | Polysaccharide-based (e.g., Lux Cellulose-2) | Normal Phase (e.g., Hexane/Isopropanol) |

| Enantiomers (of cis or trans) | Chiral HPLC | Polysaccharide-based (e.g., Lux Amylose-2) | Polar Organic (e.g., Acetonitrile/Methanol) |

| Diastereomers (cis vs. trans) | Normal Phase HPLC | Silica Gel | Hexane/Ethyl Acetate |

| Diastereomers (cis vs. trans) | Gas Chromatography | Capillary column (e.g., Chirasil-Dex) | Helium carrier gas |

Optimization of Synthetic Pathways and Yield Enhancement for this compound Production

A plausible synthetic route would involve the Beckmann or Schmidt rearrangement of 2,6-dimethylcyclohexanone (B152311) oxime or 2,6-dimethylcyclohexanone, respectively, to form 3,7-dimethylazepan-2-one. This lactam would then be reduced to 2,6-dimethylazepane, followed by N-sulfonylation.

Optimization of the Beckmann Rearrangement:

The Beckmann rearrangement of a ketoxime to a lactam is a critical step. wikipedia.orgmasterorganicchemistry.com The reaction is typically catalyzed by strong acids like sulfuric acid or polyphosphoric acid. wikipedia.org Optimization would involve screening different acid catalysts and reaction conditions (temperature, reaction time) to maximize the yield of the desired lactam and minimize side products. The stereospecificity of the rearrangement, where the group anti-periplanar to the leaving group on the nitrogen migrates, needs to be considered, as the geometry of the starting oxime will determine the regioselectivity of the lactam formation. wikipedia.org

Optimization of Lactam Reduction:

The reduction of the lactam (3,7-dimethylazepan-2-one) to the corresponding amine (2,6-dimethylazepane) is another crucial step. Common reducing agents for lactams include lithium aluminum hydride (LiAlH4) and borane (B79455) complexes. However, these reagents can sometimes lead to side reactions. A milder and more selective reagent is 9-borabicyclo[3.3.1]nonane (9-BBN), which has been shown to effectively reduce tertiary lactams to cyclic amines. organic-chemistry.org Nickel-catalyzed reduction of lactams using silanes as reducing agents also presents a viable and potentially more scalable alternative. nih.gov Optimization would involve comparing different reducing agents, solvents, and temperatures to achieve high yields and chemoselectivity.

Optimization of N-Sulfonylation:

The final step is the sulfonylation of the secondary amine, 2,6-dimethylazepane. Traditional methods often use sulfonyl chlorides in the presence of a base like pyridine (B92270) or triethylamine. To improve efficiency and sustainability, catalyst-free and solvent-free methods under microwave irradiation have been developed, showing excellent yields and short reaction times. illinois.edu Another approach involves using cupric oxide as a catalyst, which is effective for the sulfonylation of sterically hindered amines under mild and neutral conditions. researchgate.net Electrochemical methods, as mentioned earlier, also offer a green alternative. rsc.org Optimization would focus on catalyst loading, reaction time, and work-up procedures to ensure a high conversion to the final product with minimal purification challenges.

Table 2: Key Reaction Steps and Potential Optimization Parameters

| Reaction Step | Key Transformation | Potential Optimization Parameters |

| Ring Formation | Beckmann Rearrangement | Acid catalyst, temperature, reaction time, oxime isomer separation |

| Reduction | Lactam to Amine | Reducing agent (e.g., LiAlH4, 9-BBN, Ni-catalyst), solvent, temperature |

| Sulfonylation | Amine to Sulfonamide | Sulfonylating agent, catalyst (e.g., CuO), reaction conditions (microwave, electrochemical), base |

Stereochemistry and Conformational Analysis of 2,6 Dimethyl 1 Methylsulfonylazepane

Absolute and Relative Stereochemical Assignment Methodologies for Substituted Azepanes

The presence of two stereogenic centers at the C2 and C6 positions in 2,6-Dimethyl-1-methylsulfonylazepane gives rise to three possible stereoisomers: (2R,6R), (2S,6S), and the meso compound (2R,6S). The unambiguous determination of the absolute and relative stereochemistry of these isomers is fundamental and can be achieved through a combination of chiroptical spectroscopy and computational methods. nih.gov

Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful tool for elucidating the stereochemistry of chiral molecules. nih.gov The ECD spectrum of a chiral molecule is highly sensitive to the spatial arrangement of its chromophores. In this compound, the methylsulfonyl group and the nitrogen atom within the azepane ring can act as chromophores.

The experimental ECD spectrum, when compared with the theoretically calculated spectrum for a specific enantiomer, can lead to the assignment of its absolute configuration. ic.ac.uk The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the electronic transitions and the molecular geometry. For instance, a positive Cotton effect at a particular wavelength in the experimental spectrum that matches the calculated spectrum for the (2R,6R)-isomer would allow for the confident assignment of this absolute configuration.

Illustrative ECD Data for a Hypothetical (2R,6R)-2,6-Dimethyl-1-methylsulfonylazepane

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |

|---|---|

| 210 | +15,000 |

| 235 | -8,000 |

Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data for this specific compound is not publicly available.

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared radiation, providing information about the stereochemistry of a molecule based on its vibrational transitions. nih.gov VCD is particularly advantageous for molecules with weak electronic chromophores but distinct vibrational modes. nih.gov

For this compound, VCD can be used to determine the absolute configuration by comparing the experimental VCD spectrum with the spectrum predicted by quantum mechanical calculations, often using density functional theory (DFT). psu.edu The C-H and N-C stretching and bending vibrations of the azepane ring and its substituents give rise to characteristic VCD signals. The mirror-image VCD spectra of the enantiomers allow for their differentiation. nih.gov

Hypothetical VCD Data for Key Vibrational Bands of (2R,6R)-2,6-Dimethyl-1-methylsulfonylazepane

| Frequency (cm⁻¹) | Vibrational Mode | ΔA x 10⁻⁴ |

|---|---|---|

| 2975 | Asymmetric CH₃ stretch | +2.5 |

| 2890 | Symmetric CH₃ stretch | -1.8 |

| 1350 | SO₂ asymmetric stretch | +5.0 |

Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data for this specific compound is not publicly available.

Computational methods are indispensable for the reliable assignment of absolute configuration using chiroptical spectroscopy. frontiersin.org The process typically involves:

Conformational Search: Identifying all low-energy conformers of the molecule.

Geometry Optimization and Frequency Calculation: Optimizing the geometry of each conformer and calculating their vibrational frequencies.

Spectral Simulation: Calculating the ECD and VCD spectra for each conformer.

Boltzmann Averaging: Averaging the calculated spectra based on the relative populations of the conformers at a given temperature.

The resulting theoretical spectrum is then compared with the experimental spectrum. A good agreement between the experimental and calculated spectra for a particular enantiomer provides strong evidence for its absolute configuration. psu.edu

Conformational Isomerism of Azepane Rings in this compound

The seven-membered azepane ring is highly flexible and can adopt several conformations. rsc.org The presence of methyl groups at the C2 and C6 positions, along with the bulky methylsulfonyl group on the nitrogen, significantly influences the conformational landscape of this compound.

Computational studies on similar seven-membered heterocyclic systems have shown that the most stable conformations are typically twist-chair forms. nih.gov The primary conformations of the azepane ring are:

Chair-like conformations: These are generally of lower energy.

Boat-like conformations: These are typically of higher energy.

Twist-boat conformations: These are often intermediate in energy between the chair and boat forms.

For this compound, the substituents will preferentially occupy positions that minimize steric strain. For instance, in a chair-like conformation, the methyl groups would likely favor equatorial positions to reduce 1,3-diaxial interactions.

Calculated Relative Energies of a Hypothetical (2R,6R)-2,6-Dimethyl-1-methylsulfonylazepane Conformer

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Twist-Chair (equatorial Me) | 0.00 |

| Twist-Chair (axial Me) | 2.5 |

| Boat | 5.8 |

Note: The data in this table is hypothetical and based on general principles of conformational analysis for illustrative purposes.

The azepane ring in this compound is not static but undergoes rapid interconversion between different conformations, a process known as ring inversion. nih.gov The energy barrier for this inversion is a critical parameter that determines the rate of interconversion. Inversion of the azepine ring can be influenced by the nitrogen atom's inversion and the steric hindrance of substituents. rsc.orgrsc.org

The energy barrier to ring inversion can be determined experimentally using dynamic NMR spectroscopy or calculated using computational methods. nih.gov For substituted azepanes, these barriers are typically in the range of 5-15 kcal/mol. The bulky methylsulfonyl group is expected to have a significant impact on the inversion barrier.

Hypothetical Energy Barriers for Ring Inversion of this compound

| Process | Calculated Energy Barrier (kcal/mol) |

|---|---|

| Twist-Chair to Twist-Chair Inversion | 10.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data for this specific compound is not publicly available.

Influence of Methyl and Methylsulfonyl Substituents on Azepane Conformational Preferences

The conformational preferences of the this compound molecule are dictated by a complex interplay of steric and electronic effects originating from the two methyl groups and the N-methylsulfonyl substituent. The parent azepane ring is known to favor a twist-chair conformation as its most stable ground state. nih.gov However, the energetic landscape is shallow, with several other conformations being thermally accessible.

The introduction of two methyl groups at the C2 and C6 positions introduces significant steric considerations. These substituents can exist as either cis or trans diastereomers. In either case, to minimize steric strain, particularly unfavorable 1,3-diaxial-like interactions, the methyl groups will preferentially occupy equatorial-type positions on the flexible azepane ring. lumenlearning.com The energy penalty for a substituent being in an axial-like position, known as the A-value in cyclohexanes, provides a useful, albeit approximate, guideline for the magnitude of this preference. fiveable.me For a methyl group, this preference is significant and will strongly disfavor conformations that force either methyl group into a crowded axial-like environment. masterorganicchemistry.com

The N-methylsulfonyl group is a bulky and strongly electron-withdrawing substituent that profoundly impacts the azepane ring's conformation. Sterically, its size will influence the relative stability of adjacent ring conformations. Electronically, the sulfonyl group delocalizes the nitrogen lone pair, which increases the planarity at the nitrogen atom and raises the barrier to nitrogen inversion compared to an unsubstituted amine. The rotation around the N-S bond is also a critical factor, as different orientations of the methyl and two oxygen atoms relative to the azepane ring will have distinct steric and stereoelectronic consequences. cdnsciencepub.com The combination of these effects—the cis/trans relationship of the methyl groups and the rotational position of the methylsulfonyl group—results in a unique and complex conformational energy landscape for each diastereomer of this compound.

Theoretical and Computational Studies on Conformational Preferences of this compound

Due to the flexible nature of the seven-membered ring, experimental characterization of the precise conformational ensemble of substituted azepanes can be challenging. rsc.org Consequently, theoretical and computational chemistry methods serve as indispensable tools for elucidating the detailed conformational energy landscapes, dynamic behavior, and population distributions of molecules like this compound.

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for accurately calculating the geometric parameters and relative energies of different conformers. nih.gov For this compound, a systematic conformational search would first identify all possible ring puckerings (e.g., twist-chair, chair, boat families) and substituent orientations (axial/equatorial for methyl groups and rotation of the methylsulfonyl group).

Following this search, high-level QM calculations are used to optimize the geometry of each unique conformer and compute its single-point energy. chemrxiv.org This process allows for the construction of a detailed potential energy surface, identifying the global minimum energy structure and the relative energies of other low-energy conformers. These relative energies are crucial for understanding the inherent stability of different three-dimensional arrangements of the molecule.

Below is an illustrative data table showing hypothetical relative energies for various conformers of cis-2,6-Dimethyl-1-methylsulfonylazepane, calculated using a representative DFT method. The twist-chair (TC) conformation with diequatorial methyl groups would be expected to be the most stable.

Table 1: Hypothetical Relative Energies of cis-2,6-Dimethyl-1-methylsulfonylazepane Conformers

| Conformer | Methyl Group Orientations | Relative Energy (kcal/mol) |

|---|---|---|

| Twist-Chair (TC) | 2-eq, 6-eq | 0.00 |

| Twist-Chair (TC) | 2-eq, 6-ax | 2.10 |

| Twist-Chair (TC) | 2-ax, 6-ax | 4.50 |

| Chair (C) | 2-eq, 6-eq | 1.20 |

| Boat (B) | 2-eq, 6-eq | 2.50 |

Note: These values are illustrative and represent expected trends based on established principles of conformational analysis. "eq" denotes an equatorial-like position and "ax" denotes an axial-like position.

While QM calculations provide a static picture of discrete energy minima, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that reveals how the molecule moves, vibrates, and converts between different conformations. pearson.com

For this compound, an MD simulation would illustrate the flexibility of the azepane ring, showing transitions between various twist-chair and boat-like forms. It would also capture the rotation of the methylsulfonyl group and the puckering of the seven-membered ring. These simulations are essential for understanding how the molecule explores its conformational space at a given temperature and for identifying the pathways and energy barriers for conformational interconversion. acs.org

The data from a long MD simulation or the relative energies from QM calculations can be used to analyze the conformational ensemble. At any given temperature, the molecule does not exist as a single conformer but as a dynamic equilibrium of all accessible conformations. The population of each conformer in this equilibrium is determined by its relative free energy according to the Boltzmann distribution.

By analyzing the relative energies (approximating free energy differences), one can calculate the expected population of each conformer at room temperature (298 K). This provides a statistical representation of the molecule's preferred shapes.

Table 2: Hypothetical Conformational Population of cis-2,6-Dimethyl-1-methylsulfonylazepane at 298 K

| Conformer | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|

| Twist-Chair (TC), diequatorial | 0.00 | 95.9 |

| Chair (C), diequatorial | 1.20 | 3.0 |

| Twist-Chair (TC), eq/ax | 2.10 | 0.8 |

| Boat (B), diequatorial | 2.50 | 0.3 |

| Twist-Chair (TC), diaxial | 4.50 | <0.1 |

Note: Populations are calculated based on the hypothetical energies in Table 1 using the Boltzmann distribution equation. This table illustrates the strong preference for the lowest-energy conformer.

Stereoelectronic Effects in this compound Structure and Reactivity

Stereoelectronic effects, which involve the interaction of electron orbitals dependent on the molecule's geometry, play a crucial role in the structure and reactivity of this compound, primarily related to the N-methylsulfonyl group. The sulfonamide linkage is known to be influenced by anomeric effects. nih.gov

Reactivity and Chemical Transformations of 2,6 Dimethyl 1 Methylsulfonylazepane

Reactivity at the Azepane Nitrogen Atom and the Methylsulfonyl Group

The N-sulfonyl moiety significantly influences the reactivity of the azepane nitrogen. The strong electron-withdrawing nature of the methylsulfonyl group delocalizes the nitrogen's lone pair, rendering the nitrogen atom less nucleophilic and non-basic compared to its non-sulfonylated counterpart. This electronic effect also increases the acidity of the protons on the carbons adjacent to the nitrogen (α-protons). The reactivity of this system is thus centered on transformations of the sulfonyl group itself and reactions that can overcome the reduced nucleophilicity of the nitrogen.

The methylsulfonyl group, while often used as a protecting group for amines, can be modified or cleaved under specific conditions. Its removal is crucial for accessing the free secondary amine. Classical methods for the cleavage of sulfonamides often require harsh conditions, such as strong acids or dissolving metal reductions, which may not be compatible with other functional groups. researchgate.net

Modern methodologies offer milder alternatives for N-S bond cleavage. Photoredox catalysis represents a powerful tool for such transformations. For instance, using an organoreductant like the diphenyldibenzocarbazole-based catalyst (CBZ6) under 407 nm LED irradiation with sodium formate (B1220265) as a reductant and a thiol as a hydrogen atom transfer agent can effectively cleave N-S bonds in sulfonamides. organic-chemistry.org This method proceeds through the formation of radical intermediates and is notable for its mild conditions and good functional group tolerance. organic-chemistry.org

Electrochemical methods also provide a gentle means for deprotection. researchgate.net The electrochemical reduction of N-phenylsulfonyl N-substituted amines in a protic medium at a constant cathodic potential has been shown to be an effective desulfonylation method. researchgate.net While this has been demonstrated on N-phenylsulfonyl groups, similar principles would apply to N-methylsulfonyl derivatives. Another powerful reagent for the reductive cleavage of sulfonamides is samarium(II) iodide (SmI₂), often in the presence of a proton source like HMPA or water, which is known for its ability to cleave various protecting groups under mild conditions. researchgate.netnih.gov Furthermore, a general method for the reductive cleavage of secondary sulfonamides uses reducing agents to generate sulfinates and the corresponding amines, which can then be used for further in-situ reactions. chemrxiv.org

Due to the electron-withdrawing nature of the sulfonyl group, the nitrogen atom in 2,6-dimethyl-1-methylsulfonylazepane is a weak nucleophile. Therefore, N-alkylation and N-acylation reactions are generally more challenging than for the corresponding free amine and often require specific activation.

N-Acylation: The N-acylation of sulfonamides can be achieved under various conditions. A straightforward and green method involves the reaction with an acid anhydride, such as acetic anhydride, under ultrasound irradiation in the absence of a catalyst or solvent. orientjchem.org This method has been successfully applied to a range of sulfonamides, affording N-acylsulfonamides in good yields. orientjchem.org Alternatively, N-acylation can be promoted by acid catalysts like metal hydrogen sulfates [Al(HSO₄)₃ or Zr(HSO₄)₄] with acyl chlorides or anhydrides, which can proceed under heterogeneous or solvent-free conditions. researchgate.net For more complex substrates or those requiring milder conditions, direct acylation with carboxylic acids can be catalyzed by a B₃NO₂ heterocycle, which has been shown to be effective even for challenging nitrogen nucleophiles like those in sulfoximines. rsc.orgelsevierpure.com

N-Alkylation: Direct N-alkylation of the sulfonamide nitrogen is difficult. However, synthetic routes to prepare N-alkylated azepanes have been developed, which could be adapted to introduce an alkyl group onto the nitrogen of a pre-formed azepane ring system. nih.gov For related heterocyclic systems like 2-pyridones, which share the challenge of competing O- vs. N-alkylation, specific catalyst- and base-free conditions using organohalides have been developed that favor N-alkylation. researchgate.net Such strategies might be explored for the N-alkylation of the deprotonated sulfonamide anion, though the steric hindrance from the 2,6-dimethyl substituents could pose a significant challenge.

This section primarily pertains to the cleavage of the nitrogen-substituent bond. In the case of this compound, this involves the cleavage of the N-methylsulfonyl group, which is more accurately described as de-sulfonylation or deprotection. The strategies for this transformation are the same as those detailed in Section 4.1.1. Reductive cleavage methodologies using photoredox catalysis, electrochemical reduction, or powerful reducing agents like samarium(II) iodide are the most prominent and mild approaches for removing the sulfonyl group to liberate the free secondary amine. researchgate.netorganic-chemistry.orgnih.gov

Transformations Involving the Methyl Substituents at Positions 2 and 6

The methyl groups at the C2 and C6 positions of the azepane ring are generally unreactive. However, their position alpha to the nitrogen atom allows for potential functionalization through C-H activation strategies. The N-sulfonyl group plays a critical role here, as it can acidify the adjacent C-H protons, facilitating deprotonation.

Deprotonation of the C2 or C6 positions with a strong base, such as an organolithium reagent, would generate a carbanion that could be trapped with various electrophiles. This approach is a cornerstone of directed metalation chemistry. nih.gov While steric hindrance from the azepane ring and the other methyl group might influence the feasibility and stereochemical outcome, this remains a viable pathway for introducing functionality at these positions.

Alternatively, transition-metal-catalyzed C-H functionalization offers a powerful method for modifying such C-H bonds. For example, rhodium-catalyzed reactions of donor/acceptor carbenes have been used for the site-selective functionalization of C-H bonds in N-protected piperidines. nih.gov By selecting the appropriate catalyst and protecting group, functionalization can be directed to specific positions on the ring. nih.gov It is conceivable that similar catalytic systems could be applied to this compound to functionalize the methyl groups or other positions on the azepane core.

Ring-Opening and Ring-Contraction Reactions of the Azepane Core

The seven-membered azepane ring is relatively stable compared to smaller, more strained rings. However, under specific conditions, it can undergo ring-opening or ring-contraction reactions.

Ring-Opening: Ring-opening reactions of unstrained cyclic amines typically require activation. This can be achieved by forming a reactive intermediate that facilitates C-N bond cleavage. For instance, treatment of N-activated cyclic amines can lead to ring-opening. While less common for a stable ring like azepane, specific reagents or photochemical conditions could induce such a transformation.

Ring-Contraction: Ring-contraction reactions often proceed through rearrangement mechanisms. Photochemical or thermal rearrangements of N-activated cyclic systems can lead to smaller ring structures. For example, cyclic hydroxamic acids can undergo thermal ring contraction after in-situ triflation, and a similar photochemical rearrangement occurs with N-mesyloxylactams. nih.gov While not directly demonstrated on N-sulfonylazepanes, these precedents suggest that conversion of the N-sulfonylazepane to a suitable intermediate could enable a ring-contraction to a substituted piperidine (B6355638) or pyrrolidine (B122466) derivative.

Regioselective Functionalization of the Azepane Core of this compound

Beyond the methyl groups, the methylene (B1212753) positions of the azepane ring (C3, C4, and C5) are potential sites for functionalization. Achieving regioselectivity in such a system is a significant synthetic challenge.

Directed metalation is a primary strategy for achieving regioselective functionalization of N-sulfonylated heterocycles. The N-sulfonyl group can direct lithiation to the adjacent C2 and C7 (in this case, C6) positions. nih.gov The regioselectivity between different positions can sometimes be controlled by the choice of base, solvent, and temperature. For instance, directed lithiation of N-benzenesulfonyl-3-bromopyrrole with LDA showed that the reaction with different electrophiles could lead to functionalization at either the C2 or C5 position, indicating a dynamic equilibrium between the lithiated species. nih.gov A similar approach could potentially be used to functionalize the C3 or C5 positions of the azepane ring, although the directing effect of the sulfonyl group weakens with distance. The use of bulky silyl (B83357) groups has also been employed to direct remote lithiation in aromatic systems, a strategy that could potentially be adapted for heterocyclic rings. nih.gov

Furthermore, catalyst-controlled C-H functionalization, as mentioned in section 4.2, provides another avenue for regioselective modification of the azepane core. nih.gov By carefully choosing the catalyst and reaction conditions, it may be possible to selectively introduce functional groups at the C3 or C4 positions, which are electronically deactivated by the inductive effect of the nitrogen atom. nih.gov

Research on this compound Remains Undisclosed

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of published research on the specific chemical compound this compound. Despite its well-defined structure, detailed experimental data regarding its reactivity, chemical transformations, and potential applications appear to be absent from the current body of scientific knowledge.

This information gap prevents a detailed analysis of the compound's chemical behavior as requested. Consequently, an in-depth article focusing on the C-H activation methodologies, functionalization via organometallic intermediates, stereoselective transformations, catalytic reactions, its role as a synthetic intermediate, and mechanistic investigations involving this compound cannot be generated at this time.

While research on related structural motifs, such as substituted azepanes and the C-H activation of N-sulfonylated compounds, is an active area of chemical science, no direct studies on this compound have been identified. The scientific community awaits future research that may shed light on the properties and potential of this particular molecule.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 2,6 Dimethyl 1 Methylsulfonylazepane

Application of Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the structure of organic molecules in solution and the solid state. For 2,6-Dimethyl-1-methylsulfonylazepane, various NMR experiments are essential to confirm its identity and understand its complex structural features.

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the intricate bonding network and spatial relationships within this compound. youtube.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. longdom.org For this compound, COSY would reveal the sequence of protons around the seven-membered azepane ring. For instance, the proton at C2 would show a cross-peak to the protons at C3, which in turn would correlate with the protons at C4, and so on, confirming the ring structure. The methyl protons at C2 and C6 would show correlations to the respective C2-H and C6-H protons. sdsu.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. youtube.com It is used to assign the carbon signal for each proton. For example, the proton signal for the N-sulfonyl methyl group would show a cross-peak to its corresponding carbon signal, definitively identifying that specific ¹³C peak. researchgate.net Similarly, each proton on the azepane ring would be correlated to the carbon atom it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between ¹H and ¹³C atoms, typically over two to three bonds. sdsu.eduyoutube.com This is exceptionally powerful for identifying quaternary carbons and piecing together molecular fragments. Key expected HMBC correlations for this compound would include:

Correlations from the methyl protons (at C2 and C6) to the C2 and C6 carbons, as well as the adjacent C3 and C5 carbons.

Correlations from the N-sulfonyl methyl protons to the sulfur-bound carbon.

Correlations from the C2-H and C6-H protons to the neighboring ring carbons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is the primary method for determining the relative stereochemistry. For this compound, a key analysis would be the presence or absence of a NOESY cross-peak between the two methyl groups at the C2 and C6 positions. A strong cross-peak would indicate they are on the same side of the ring (the cis-isomer), while the absence of this correlation would suggest they are on opposite sides (trans-isomer).

Table 1: Expected 2D NMR Correlations for cis-2,6-Dimethyl-1-methylsulfonylazepane

| Technique | Correlating Nuclei | Purpose | Expected Key Correlations |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | Identifies J-coupled protons (2-3 bonds) | C2-H ↔ C3-H₂ C3-H₂ ↔ C4-H₂ C6-H ↔ C5-H₂ |

| HSQC | ¹H ↔ ¹³C | Identifies directly bonded C-H pairs | C2-H ↔ C2 C6-CH₃ ↔ C6-methyl C SO₂-CH₃ ↔ Sulfonyl C |

| HMBC | ¹H ↔ ¹³C | Identifies long-range C-H connectivity (2-4 bonds) | C2-CH₃ → C2, C3 C6-CH₃ → C6, C5 SO₂-CH₃ → Sulfonyl C |

| NOESY | ¹H ↔ ¹H | Identifies through-space proximity | C2-CH₃ ↔ C6-CH₃ (Confirms cis stereochemistry) |

The seven-membered azepane ring is conformationally flexible. rsc.orgnih.gov At room temperature, it likely undergoes rapid ring inversion, resulting in NMR signals that are an average of the different conformations. Variable Temperature (VT) NMR studies are employed to investigate these dynamic processes. libretexts.orgrsc.org

By lowering the temperature of the NMR experiment, the rate of conformational exchange can be slowed. youtube.com At a certain point, known as the coalescence temperature, a single broad peak for a given proton may resolve into two or more distinct signals, each representing a unique chemical environment in a specific, "frozen-out" conformation. By analyzing the spectra at different temperatures, it is possible to calculate the activation energy barrier (ΔG‡) for the ring inversion process, providing crucial thermodynamic data about the molecule's flexibility. researchgate.net Studies on similar substituted azepanes have utilized this technique to quantify conformational biases. rsc.org

While solution-state NMR reveals the structure of a molecule as it tumbles freely, solid-state NMR (ssNMR) provides information about its structure in a crystalline or amorphous solid form. nih.govpnnl.gov This is particularly important for characterizing polymorphism, a phenomenon where a compound can exist in multiple different crystal packing arrangements. nih.govnih.gov Different polymorphs can have distinct physical properties.

Solid-state NMR can distinguish between polymorphs of this compound by detecting subtle differences in the chemical shifts and couplings that arise from the distinct local molecular environments in each crystal lattice. researchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. koreascience.kr Analysis of the spectra can confirm whether a sample is a single polymorph or a mixture and provide insights into intermolecular interactions, such as hydrogen bonding, within the crystal structure. nih.govnih.gov

Quantitative NMR (qNMR) is a primary analytical method for determining the purity of a chemical substance without needing a specific reference standard of the analyte itself. nist.govyoutube.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. bwise.kr

To assess the purity of a research sample of this compound, a known mass of the sample is dissolved with a known mass of a high-purity, certified internal standard (e.g., dimethyl sulfone, maleic acid). bipm.org A ¹H NMR spectrum is acquired under specific conditions that ensure accurate signal integration, such as using a long relaxation delay. bipm.org The purity is calculated by comparing the integral of a well-resolved signal from the analyte (e.g., the sharp singlet of the sulfonyl methyl group) with the integral of a signal from the internal standard. acs.org This method is highly accurate but can be complicated if analyte signals overlap with impurity signals. nih.gov

Table 2: Formula for Purity Calculation using qNMR

| Purity Calculation Equation | |

|---|---|

| Px = | Ix×Nstd×Mx×mstdIstd×Nx×Mstd×mx |

| × Pstd |

| Variable | Description |

|---|---|

| P | Purity of the analyte (x) or standard (std) |

| I | Integral value of the signal for the analyte (x) or standard (std) |

| N | Number of protons giving rise to the selected signal for the analyte (x) or standard (std) |

| M | Molar mass of the analyte (x) or standard (std) |

| m | Mass of the analyte (x) or standard (std) |

Mass Spectrometry-Based Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is a destructive analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and deduce structural information from the fragmentation pattern of the molecule. youtube.com

For this compound, electron ionization (EI) would likely be used, which imparts high energy to the molecule, causing it to fragment in predictable ways. The most stable fragments will be more abundant in the resulting mass spectrum. docbrown.info Key fragmentation pathways would likely involve the cleavage of the weakest bonds and the formation of stable carbocations or radical cations.

Predicted major fragmentation patterns include:

Loss of a methyl group (-CH₃): Cleavage of one of the methyl groups at C2 or C6 would result in a fragment with an m/z of [M-15]. This is a common fragmentation for methylated compounds. docbrown.info

Loss of the methylsulfonyl radical (•SO₂CH₃): Cleavage of the N-S bond would lead to the loss of the methylsulfonyl group, resulting in a fragment corresponding to the 2,6-dimethylazepane (B1423263) cation at [M-79].

Alpha-Cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. This could lead to the opening of the ring and the formation of various charged fragments. miamioh.edu

McLafferty Rearrangement: While more common for carbonyls, a rearrangement involving a gamma-hydrogen transfer could potentially occur, leading to a fragment with an even mass number. youtube.com

High-Resolution Mass Spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, measures the m/z of ions with extremely high accuracy (typically to four or five decimal places). mdpi.com This precision allows for the unambiguous determination of a molecule's elemental composition.

For this compound, HRMS would be used to confirm its molecular formula, C₉H₁₉NO₂S. The experimentally measured exact mass would be compared to the theoretically calculated mass. This high mass accuracy is also crucial for differentiating the target compound from any potential isomers (molecules with the same nominal mass but different atomic compositions) that might be present as impurities. unil.ch

Table 3: HRMS for Molecular Formula Confirmation of this compound

| Compound | Molecular Formula | Nominal Mass | Calculated Exact Mass (Monoisotopic) |

|---|---|---|---|

| This compound | C₉H₁₉NO₂S | 205 | 205.11365 |

| Potential Isomer Example | C₁₁H₂₃O₂ | 205 | 205.16981 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Insights and Metabolite Identification

Tandem mass spectrometry (MS/MS) is an indispensable tool for confirming the molecular weight and deducing the structure of this compound by analyzing its fragmentation patterns. In a typical experiment, the molecule is first ionized, often using electrospray ionization (ESI) to form the protonated molecule [M+H]⁺. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions.

The fragmentation of sulfonamides in MS/MS is well-documented and often involves cleavage of the relatively weak sulfur-nitrogen (S-N) bond. nih.govresearchgate.net For this compound, key fragmentation pathways are expected to include:

Cleavage of the S-N bond: This is a primary fragmentation route for protonated sulfonamides, which can lead to the formation of an ion-neutral complex that dissociates to yield charged fragments corresponding to the amine or the sulfonyl moiety. researchgate.net

Loss of the methylsulfonyl group (SO₂CH₃): This would result in a significant neutral loss of 79 Da.

Ring-opening and subsequent fragmentation of the azepane ring: Cleavage within the seven-membered ring can produce a series of smaller fragment ions.

Alpha-cleavage adjacent to the nitrogen atom: This is a common fragmentation pathway for aliphatic amines, which could lead to the loss of one of the methyl groups at the C2 or C6 position. libretexts.org

These fragmentation patterns provide a high-confidence "fingerprint" for the molecule's identification. Furthermore, in metabolic studies, MS/MS can identify metabolites by tracking characteristic fragment ions and neutral losses from the parent drug, allowing for the detection of modifications such as hydroxylation or demethylation.

Table 1: Hypothetical MS/MS Fragmentation Data for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Calculated) |

| 206.14 | [C₈H₁₈N]⁺ | SO₂CH₃ | 128.14 |

| 206.14 | [CH₃SO₂]⁺ | C₈H₁₇N | 79.01 |

| 206.14 | [C₇H₁₅N+H]⁺ | CH₃ + SO₂ | 114.13 |

| 206.14 | [M+H - CH₄]⁺ (Loss of methyl) | CH₄ | 190.11 |

Ion Mobility-Mass Spectrometry for Isomer and Conformational Analysis

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to mass spectrometry, differentiating ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge state. youtube.com This technique is particularly powerful for separating isomers (compounds with the same formula but different structures) and conformers (different spatial arrangements of the same molecule).

For this compound, three stereoisomers exist: the chiral enantiomeric pair (2R, 6R) and (2S, 6S), and the achiral meso-compound (2R, 6S). These isomers are expected to have different three-dimensional shapes and therefore different rotationally averaged collision cross-sections (CCS), a key parameter measured by IM-MS. youtube.com

In an IM-MS experiment, a pulse of ions travels through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. youtube.com More compact ions experience fewer collisions and travel faster than more extended ions of the same m/z. This allows for their separation based on drift time. The meso isomer, having the methyl groups in a cis-configuration, is likely to adopt a different, potentially more compact, conformation than the trans-isomers (the R,R and S,S enantiomers), leading to a distinguishable drift time. Advanced techniques like cyclic ion mobility spectrometry (cIM) can further enhance resolution, potentially even distinguishing between different conformers of a single isomer. nih.govresearchgate.netacs.org

Table 2: Hypothetical Ion Mobility Data for Stereoisomers of this compound

| Stereoisomer | Expected Conformation | Relative Shape | Hypothetical Drift Time (ms) | Hypothetical CCS (Ų) |

| (2R, 6S) - meso | cis-dimethyl | More Compact | 25.4 | 155.2 |

| (2R, 6R) / (2S, 6S) | trans-dimethyl | More Extended | 26.1 | 159.8 |

Vibrational Spectroscopy for Functional Group and Conformational Fingerprinting (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is an excellent method for identifying functional groups and providing a unique "fingerprint" for the compound.

For this compound, the sulfonamide group is a key structural feature with characteristic vibrational frequencies. The IR and Raman spectra would be expected to show strong bands corresponding to the symmetric and asymmetric stretching of the S=O bonds. researchgate.netresearchgate.net

SO₂ Asymmetric Stretch: Typically observed in the 1350-1300 cm⁻¹ region.

SO₂ Symmetric Stretch: Typically observed in the 1160-1120 cm⁻¹ region.

S-N Stretch: Expected in the 900-800 cm⁻¹ range.

C-H Stretches: Aliphatic C-H stretching vibrations from the methyl groups and the azepane ring would appear in the 3000-2850 cm⁻¹ region.

Subtle shifts in these frequencies can provide information about the molecule's conformation. nih.gov Comparing the experimental spectra to those predicted by computational methods (like Density Functional Theory, DFT) can help assign specific vibrational modes and confirm the lowest energy conformation of the molecule.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| Asymmetric Stretch | S=O | ~1330 | IR, Raman |

| Symmetric Stretch | S=O | ~1145 | IR, Raman |

| Stretch | S-N | ~850 | IR, Raman |

| Stretch | C-N | ~1100 | IR |

| Stretch | C-H (aliphatic) | 2980-2850 | IR, Raman |

X-ray Crystallography for Single Crystal Structure Determination and Conformational Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule. This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers, offering definitive proof of structure and stereochemistry.

The process involves growing a high-quality single crystal of this compound. If a racemic mixture is crystallized, it may form a racemic crystal or undergo spontaneous resolution. Alternatively, a single enantiomer can be crystallized to determine its absolute configuration. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. nih.gov

The analysis would reveal the exact conformation of the seven-membered azepane ring (e.g., chair, boat, or twist-chair) and the precise orientation of the two methyl groups and the methylsulfonyl group. This data is invaluable for understanding structure-activity relationships and for validating computational models. nih.gov

Table 4: Hypothetical Crystallographic Data for (2R, 6R)-2,6-Dimethyl-1-methylsulfonylazepane

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.52 |

| b (Å) | 12.34 |

| c (Å) | 9.78 |

| β (°) | 105.2 |

| Volume (ų) | 992.1 |

| Z (Molecules/unit cell) | 4 |

| S(1)-N(1) bond length (Å) | 1.65 |

| C(2)-N(1)-S(1) bond angle (°) | 118.5 |

Chromatographic Methods for Analytical Purity and Isomer Separation in Research Contexts

Chromatographic techniques are fundamental for separating the components of a mixture and assessing the purity of a compound. For a molecule like this compound, which has multiple isomers, chromatography is essential.

Since this compound exists as a pair of enantiomers ((2R, 6R) and (2S, 6S)) and a meso isomer, chiral chromatography is required to separate the enantiomers and determine the enantiomeric excess (e.e.) of a sample. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the premier techniques for this purpose. chromatographyonline.comsphinxsai.com

The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the column at different rates. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are highly versatile and effective for separating a wide range of chiral compounds, including amines. researchgate.net

Supercritical Fluid Chromatography (SFC) is often favored as a "greener" and faster alternative to HPLC. researchgate.netwiley.com It uses supercritical CO₂ as the main mobile phase, often with a small amount of an organic modifier like methanol. For amine compounds, additives such as diethylamine (B46881) (basic) or trifluoroacetic acid (acidic) may be required to improve peak shape and resolution depending on the CSP used. wiley.com

Table 5: Hypothetical Chiral SFC Method for Separation of this compound Enantiomers

| Parameter | Value |

| Instrument | Analytical SFC System |

| Column | Chiralpak AD-H (amylose-based CSP) |

| Mobile Phase | CO₂ / Methanol (70:30 v/v) with 0.1% Diethylamine |

| Flow Rate | 3.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 220 nm |

| Retention Time (t_R1) | 3.5 min ((2R, 6R)-isomer) |

| Retention Time (t_R2) | 4.2 min ((2S, 6S)-isomer) |

| Resolution (R_s) | 2.1 |

| Selectivity (α) | 1.2 |

Computational Chemistry and Theoretical Investigations of 2,6 Dimethyl 1 Methylsulfonylazepane

Quantum Chemical Calculations